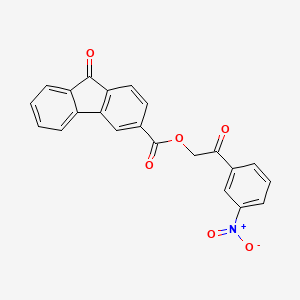
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate
Descripción general
Descripción
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate is not fully understood, but it is believed to involve the chelation of metal ions, which leads to the formation of a stable complex that emits fluorescence. The compound's potential antimicrobial and anticancer activities may also be related to its ability to interact with metal ions and disrupt cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound can bind to copper ions in biological systems and has the potential to be used as a fluorescent probe for the detection of copper ions in living cells. The compound has also demonstrated antimicrobial activity against various bacterial strains and has shown promise as an anticancer agent in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate in lab experiments is its ability to selectively detect copper ions with high sensitivity and specificity. The compound's antimicrobial and anticancer activities also make it a promising candidate for further research in these areas. However, the compound's potential toxicity and the need for further studies to elucidate its mechanism of action are limitations that must be considered.
Direcciones Futuras
There are several future directions for research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate. These include:
1. Further studies to elucidate the compound's mechanism of action and its interactions with metal ions in biological systems.
2. Investigation of the compound's potential as an antimicrobial agent in vivo and its efficacy against different bacterial strains.
3. Exploration of the compound's potential as an anticancer agent in vivo and its efficacy against different types of cancer.
4. Development of new fluorescent probes based on the structure of this compound for the detection of other metal ions.
5. Investigation of the compound's potential for use in other fields, such as environmental monitoring or materials science.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including as a fluorescent probe for the detection of metal ions, antimicrobial agent, and anticancer agent. Future research should focus on elucidating the compound's mechanism of action, investigating its efficacy in vivo, and exploring its potential for use in other fields.
Aplicaciones Científicas De Investigación
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate has been studied extensively for its potential applications as a fluorescent probe for the detection of metal ions, particularly copper ions. The compound has also been investigated for its antimicrobial properties and potential use as an anticancer agent.
Propiedades
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(2-chloro-6-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-14-9-10-16(11-15(14)2)21(26)13-30-23(27)17-5-3-6-18(12-17)31-22-19(24)7-4-8-20(22)25(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISGJZJPAAUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674847.png)
![5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B3674855.png)
![ethyl 2-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3674858.png)
![methyl 4-[(3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]benzoate](/img/structure/B3674866.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B3674874.png)
![ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B3674882.png)
![2-[(3-bromobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3674883.png)
![methyl 2-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3674884.png)



![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B3674927.png)

![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)
